molecular formula C11H24O3Si B1661969 7-Octenyltrimethoxysilane CAS No. 52217-57-9

7-Octenyltrimethoxysilane

Cat. No. B1661969
CAS RN: 52217-57-9
M. Wt: 232.39 g/mol
InChI Key: RKLXSINPXIQKIB-UHFFFAOYSA-N
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Description

7-Octenyltrimethoxysilane is an organic compound that belongs to the family of silanes . It is a colorless liquid with a molecular weight of 206.35 g/mol. It is highly reactive and contains an alkene functional group, which makes it useful in various applications. It is a widely used coupling agent in the chemical industry, research, and manufacturing applications.


Synthesis Analysis

7-Octenyltrimethoxysilane is typically synthesized by reacting an olefin with trimethoxysilane in the presence of a catalyst . The process is widely used in the chemical industry and can be scaled up to produce large volumes .


Molecular Structure Analysis

The molecular formula of 7-Octenyltrimethoxysilane is C11H24O3Si . It has an average mass of 232.392 Da and a monoisotopic mass of 232.149475 Da .


Chemical Reactions Analysis

7-Octenyltrimethoxysilane is considered as a potentially interesting primer able to react its terminal vinyl moieties with the Sylgard®184 silicone components during its curing .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Octenyltrimethoxysilane include a boiling point of 143 °C, a melting point of -95°C, and a density of 0.97gmL-1 at 25°C. It is soluble in organic solvents such as ethanol, chloroform, and benzene.

Scientific Research Applications

Adhesion Promotion

7-Octenyltrimethoxysilane (7-OTMS) has been studied as an adhesion promoter for silicone coatings on aluminum alloys. Research conducted by Vast, Delhalle, and Mekhalif (2009) explored the use of ultra-thin layers of 7-OTMS as adhesion primers. They found that 7-OTMS improved the adhesion of silicone coatings on aluminum, highlighting its potential in enhancing interfacial bonding in materials science applications (Vast, Delhalle, & Mekhalif, 2009).

Copolymerization and Composite Modification

Lipponen, Lahelin, and Seppälä (2009) investigated the copolymerization of 7-octenyldimethylphenylsilane with propylene, demonstrating its use in creating polypropylene-based composites with enhanced properties. This study showcases the potential of 7-OTMS in modifying polymer properties for various industrial applications (Lipponen, Lahelin, & Seppälä, 2009).

Safety And Hazards

7-Octenyltrimethoxysilane causes serious eye irritation (H319) according to the GHS classification . Precautionary measures include wearing protective gloves, clothing, and eye protection, and washing hands thoroughly after handling .

properties

IUPAC Name

trimethoxy(oct-7-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5H,1,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLXSINPXIQKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCC=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068718
Record name Silane, trimethoxy-7-octenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octenyltrimethoxysilane

CAS RN

52217-57-9
Record name (7-Octen-1-yl)trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52217-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trimethoxy-7-octen-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethoxy-7-octen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trimethoxy-7-octenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
P Niehoff, P Ebbinghaus, P Keil, A Erbe - Applied surface science, 2012 - Elsevier
Modification has been carried out of silicon (100) covered with native oxides with monolayers of octyltrimethoxsilane (C8TMS) and octenyltrimethoxysilane (C8enTMS). Different …
Number of citations: 10 www.sciencedirect.com
L Vast, J Delhalle, Z Mekhalif - International journal of adhesion and …, 2009 - Elsevier
Ultra-thin layers of 7-octenyltrimethoxysilane (7-OTMS) and of 7-OTMS mixed with n-octyltrimethoxysilane (n-OTMS) (1/1 and 1/10 v/v) have been prepared as adhesion primers for …
Number of citations: 33 www.sciencedirect.com
L Vast, L Carpentier, F Lallemand, JF Colomer… - Journal of materials …, 2009 - Springer
… In a recent study on ultra-thin layers of 7-octenyltrimethoxysilane and n-… C bonds between the ultrathin layer of 7-octenyltrimethoxysilane coupling molecules and the overlaying silicone …
Number of citations: 37 link.springer.com
BM Smith, SE Lappi, SH Brewer, S Dembowy… - Langmuir, 2004 - ACS Publications
… also validates oxidation of the vinyl group on 7-octenyltrimethoxysilane. Inspection of this peak, … reference spectrum of 7-octenyltrimethoxysilane on a surface is shown as the dotted line. …
Number of citations: 13 pubs.acs.org
L Moreno-Hagelsieb, B Foultier… - … ROYAL SOCIETY OF …, 2004 - books.google.com
… solution containing 7-octenyltrimethoxysilane (OTMS/W), toluene solution containing 7-octenyltrichlorosilane (OTCS) and a toluene solution containing 7octenyltrimethoxysilane (OTMS)…
Number of citations: 3 books.google.com
J Shipman, B Riggs, S Grayson, D Chrisey - Journal of Materials Science, 2020 - Springer
… electric field of several surface functionalized polymer–ceramic nanocomposites, chosen based on their wide range of different chemical features, shows that 7-octenyltrimethoxysilane …
Number of citations: 4 link.springer.com
M Khajehpour, GA Gelves, U Sundararaj - Clays and Clay Minerals, 2015 - Springer
… The modification was carried out using saturated and unsaturated alkyl silanes: octadecyltrimethoxysilane, 7-octenyltrimethoxysilane, and 10-undecenyltrimethoxysilane. A …
Number of citations: 17 link.springer.com
H Tian, LC Brody, D Mao, JP Landers - Analytical chemistry, 2000 - ACS Publications
… capillary coating, allyldimethylchlorosilane, 4-chlorobutyldimethylchlorosilane, (γ-methacryloxypropyl)trimethoxysilane, chlorodimethyloctylsilane (OCT), and 7-octenyltrimethoxysilane …
Number of citations: 45 pubs.acs.org
V Ervithayasuporn, Y Kawakami - Journal of colloid and interface science, 2009 - Elsevier
… fresh basic-ferrofluid droplets were prepared inside the reverse micelles; (2) these ferrofluid droplets were in situ encapsulated with commercially available 7-octenyltrimethoxysilane (…
Number of citations: 30 www.sciencedirect.com
D Zhu, E Kurahashi, H You, T Wada, P Chammingkwan… - Polymers, 2022 - mdpi.com
… publication, efficient synthesis of reactive PP with less than one functional group per chain by virtue of catalyzed copolymerization between propylene and 7-octenyltrimethoxysilane (…
Number of citations: 5 www.mdpi.com

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